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Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

Introduction:

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor developed
by TargeGen, Inc. This technical guide provides a comprehensive overview of the history,
development, and preclinical data of TG-100435, intended for researchers, scientists, and drug
development professionals. The compound has shown significant inhibitory activity against
several members of the Src family kinases, implicating its potential in oncology research.

History and Development

TG-100435 was developed by TargeGen Inc., a biopharmaceutical company that focused on
the discovery of small molecule kinase inhibitors for the treatment of cancer and other
diseases. TargeGen was later acquired by Sanofi-aventis in 2010.[1][2][3][4][5] The primary
research focus for TG-100435 was its potential as an anti-cancer agent due to its inhibition of
Src family kinases, which are known to be involved in cancer cell proliferation, survival, and
metastasis.

Mechanism of Action

TG-100435 functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its
primary targets are members of the Src family, including Src, Lyn, Yes, and Lck. It also
demonstrates inhibitory activity against Abl and EphB4. By binding to the ATP-binding site of
these kinases, TG-100435 prevents the transfer of a phosphate group from ATP to their
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respective protein substrates, thereby blocking downstream signaling pathways that are crucial
for cell growth and survival.

Quantitative Data

A summary of the key quantitative data for TG-100435 is presented in the tables below for easy

comparison.

Table 1: Kinase Inhibition Profile of TG-100435[6][7]

Kinase Inhibition Constant (Ki) (nM)
Src 13- 64
Lyn 13 - 64
Abl 13-64
Yes 13-64
Lck 13- 64
EphB4 13- 64

Table 2: Pharmacokinetic Properties of TG-100435 in Preclinical Species[6]

. Systemic Clearance . o
Species . Oral Bioavailability (%)
(mL/min/kg)

Mouse 20.1 74
Rat 12.7 23
Dog 14.5 11

Experimental Protocols
Kinase Inhibition Assay

The inhibitory activity of TG-100435 against various kinases was likely determined using a
competitive assay format. A generalized protocol is as follows:
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Reaction Setup: Kinase, a specific peptide substrate, and varying concentrations of TG-
100435 were incubated in a buffer solution containing ATP and MgCiI2.

Incubation: The reaction was allowed to proceed for a defined period at a controlled
temperature (e.g., 60 minutes at room temperature).

Detection: The amount of phosphorylated substrate was quantified. This is often achieved
using an antibody that specifically recognizes the phosphorylated form of the substrate,
coupled with a detection system such as fluorescence or luminescence. The Transcreener®
ADPZ2 Assay is a common method which measures the production of ADP.[8]

Data Analysis: The concentration of TG-100435 that inhibits 50% of the kinase activity (IC50)
was determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration. The inhibition constant (Ki) was then calculated from the IC50 value using the
Cheng-Prusoff equation.

In Vitro Metabolism Studies

The metabolic stability of TG-100435 was assessed using liver microsomes from different

species (human, rat, and dog). A typical protocol is outlined below:

Incubation: TG-100435 (at a concentration of 1 uM) was incubated with liver microsomes
(0.5 mg/mL) in a phosphate buffer (pH 7.4).[9]

Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

Time Points: Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 15,
30, 60 minutes).

Reaction Termination: The reaction in the aliquots was stopped by adding a quenching
solvent like acetonitrile.

Analysis: The concentration of the remaining TG-100435 in each sample was determined by
liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: The rate of disappearance of TG-100435 was used to calculate its in vitro
half-life (t1/2) and intrinsic clearance (Clint).
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The study of its metabolism revealed that TG-100435 is metabolized by CYP3A4 and Flavin-
containing monooxygenases (FMOSs), specifically FMO1 and FMOS3.[10][11]

Pharmacokinetic Studies in Animals

Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the absorption,
distribution, metabolism, and excretion (ADME) properties of TG-100435.[6] A general protocol
for such studies involves:

Dosing: A known dose of TG-100435 was administered to the animals either intravenously
(IV) or orally (PO).

e Blood Sampling: Blood samples were collected at predetermined time points after dosing.
o Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

e Bioanalysis: The concentration of TG-100435 in the plasma samples was quantified using a
validated analytical method, typically LC-MS/MS.

» Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key
pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral
bioavailability using non-compartmental or compartmental analysis.

Preclinical Antitumor Activity

TG-100435 demonstrated activity in human tumor cell lines and in animal models of tumor
growth.[12] As a Src family kinase inhibitor, its mechanism suggests potential efficacy in
cancers where these kinases are overexpressed or hyperactivated. Src kinases are involved in
signaling pathways that regulate cell proliferation, survival, angiogenesis, and invasion, all of
which are hallmarks of cancer.[13]

Signaling Pathway

As an inhibitor of Src family kinases, TG-100435 is expected to modulate downstream signaling
pathways. A simplified representation of the Src signaling pathway and the point of inhibition by
TG-100435 is depicted below.
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Caption: Simplified Src signaling pathway and the inhibitory action of TG-100435.

Metabolism and Metabolites

In vitro and in vivo studies have identified four oxidation metabolites of TG-100435.[6] The
major metabolite is the N-oxide, TG100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[6][7]
[10]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), which is formed by flavin-
containing monooxygenases (FMOs).[6][11] TG100855 is reported to be 2 to 9 times more
potent as a kinase inhibitor than the parent compound, TG-100435.[6] This suggests that the in
vivo efficacy of TG-100435 may be partly due to its conversion to this more active metabolite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TG-100435: A Technical Overview of a Multi-Targeted
Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10853445#the-history-and-development-of-tg-
100435-as-a-research-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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